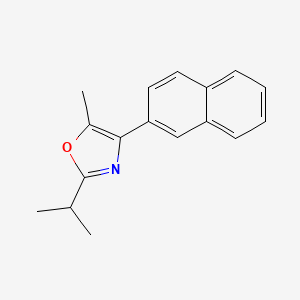

5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole

Beschreibung

Eigenschaften

CAS-Nummer |

827302-98-7 |

|---|---|

Molekularformel |

C17H17NO |

Molekulargewicht |

251.32 g/mol |

IUPAC-Name |

5-methyl-4-naphthalen-2-yl-2-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C17H17NO/c1-11(2)17-18-16(12(3)19-17)15-9-8-13-6-4-5-7-14(13)10-15/h4-11H,1-3H3 |

InChI-Schlüssel |

YQYZVYTZRIVEAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(O1)C(C)C)C2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-4-(Naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine übliche Methode ist die Reaktion von 2-Naphthylamin mit einem α-Halogenkohlenstoff in Gegenwart einer Base, um den Oxazolring zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen umfassen, um eine gleichmäßige Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methylgruppe, um entsprechende Oxide oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können auf den Oxazolring oder den Naphthalinring abzielen und zu hydrierten Derivaten führen.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Naphthalinring oder am Oxazolring auftreten und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator (Pd/C) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte Oxidation ein Keton ergeben, während Substitution halogenierte Derivate einführen könnte.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that compounds related to the oxazole family, including 5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole, exhibit promising antiviral properties. For instance, derivatives of isoxazole have been investigated for their effectiveness against various viruses. A study highlighted the design of allosteric modulators targeting retinoic acid receptors which are essential in immune responses and may influence viral replication . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral potency significantly.

Cancer Research

The compound has also been explored for its potential anticancer properties. Isoxazole derivatives have shown activity against cancer cell lines by inducing apoptosis and inhibiting proliferation. A notable study demonstrated that certain isoxazole compounds exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating a strong potential for development into therapeutic agents .

Materials Science Applications

Organic Electronics

In materials science, this compound has been utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of naphthalene moieties enhances the charge transport capabilities of the materials, leading to improved device performance .

Organic Synthesis

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules. For example, it can be used in Suzuki coupling reactions to create diverse aromatic compounds .

Case Studies

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The naphthalene ring could facilitate interactions with hydrophobic regions of proteins, while the oxazole ring might participate in hydrogen bonding or other interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Oxazole Analogues

*Inferred from and , where naphthyl-substituted heterocycles demonstrate bioactivity.

Key Observations:

Aromatic Substituents : The naphthalen-2-yl group in the target compound distinguishes it from simpler alkyl-substituted oxazoles (e.g., ). Naphthyl groups are associated with enhanced π-π stacking in drug-receptor interactions, as seen in triazole-based anticancer agents .

Polar vs. Non-Polar Groups: Compared to the sulfonyl-containing oxazole in , the target compound lacks polar substituents, suggesting lower solubility but higher membrane permeability.

Heterocycle Variations : Triazole derivatives () and oxadiazoles () exhibit distinct electronic profiles due to additional nitrogen atoms, which may alter binding affinities or metabolic pathways.

Physicochemical Comparison:

- Molecular Weight : The naphthalen-2-yl group increases the molecular weight (~297 g/mol estimated) compared to simpler oxazoles (e.g., 195 g/mol for ’s 5-ethyl analogue).

- Lipophilicity (LogP) : The naphthyl group likely raises LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility.

Biologische Aktivität

5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a naphthalene moiety and an oxazole ring, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. The following table summarizes the antimicrobial activities observed against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 32 µg/mL |

| Escherichia coli | Moderate inhibition | 64 µg/mL |

| Candida albicans | Significant antifungal activity | 16 µg/mL |

These results indicate that the compound exhibits varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluating its effects on cancer cell lines revealed the following results:

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| Caco-2 (colon cancer) | 39.8% viability at 20 µM | 15 µM |

| A549 (lung cancer) | 56.9% viability at 50 µM | 25 µM |

The compound significantly reduced cell viability in Caco-2 cells while showing moderate effects on A549 cells. This differential activity underscores the importance of structural modifications in enhancing anticancer efficacy .

The biological activity of oxazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cellular processes, such as:

- DNA Gyrase Inhibition : Some oxazole derivatives have demonstrated the ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Protein–Protein Interactions : The inhibition of protein interactions involved in cancer cell proliferation has also been noted as a mechanism through which these compounds exert their effects.

Case Study 1: Antimicrobial Efficacy

A recent study tested a series of oxazole derivatives against ESKAPE pathogens (a group of bacteria known for their resistance). The lead compound exhibited significant antimicrobial activity with an MIC of 26.7 mM against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various oxazole derivatives, including our compound of interest. Results indicated that structural modifications could enhance potency against specific cancer types, leading to further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methyl-4-(naphthalen-2-yl)-2-(propan-2-yl)-1,3-oxazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation reactions using naphthalene derivatives and isopropyl groups. For example, similar oxazole derivatives were synthesized using copper sulfate and sodium ascorbate as catalysts under reflux conditions in ethanol . Optimization involves varying catalyst concentrations (e.g., 0.1–0.3 mol% CuSO₄), reaction temperatures (80–120°C), and reflux durations (8–24 hours). Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of naphthalene precursors to oxazole-forming agents) can improve yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the isopropyl group typically shows a septet (~2.9 ppm) and doublets (~1.3 ppm) in 1H NMR, while naphthyl protons appear as multiplets in 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- FT-IR : Identify oxazole ring vibrations (C=N stretch ~1600 cm⁻¹) and naphthyl C-H stretches (~3050 cm⁻¹) .

Q. How should researchers purify this compound, and what criteria determine the choice of purification method?

- Methodology :

- Recrystallization : Preferred for high-melting-point compounds. Use methanol or ethanol as solvents, ensuring slow cooling to avoid impurities .

- Column Chromatography : Apply for polar byproducts; silica gel with hexane/ethyl acetate (4:1) as eluent .

- Purity validation via HPLC (≥99%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data between synthetic batches?

- Methodology :

- Polymorph Screening : Use X-ray crystallography to identify crystal packing differences (e.g., monoclinic vs. orthorhombic systems) .

- Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted naphthalene precursors).

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies are recommended for evaluating the biological activity of this compound?

- Methodology :

- In Vitro Assays : Test antibacterial activity via broth microdilution (MIC values against S. aureus or E. coli) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl) and correlate changes in bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial topoisomerase II) .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using GROMACS with OPLS-AA force fields .

Q. What experimental designs are effective for studying the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity : Use UV-vis spectroscopy to track absorbance changes under UV light (254 nm) .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields be addressed in scale-up syntheses?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., catalyst loading, solvent volume).

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction timelines .

Q. What steps can mitigate discrepancies in biological activity data across research groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.